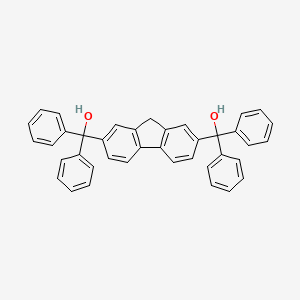
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) is an organic compound that belongs to the fluorene family It is characterized by its unique structure, which includes a fluorene core substituted with diphenylmethanol groups at the 2 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) typically involves the reaction of fluorene derivatives with diphenylmethanol under specific conditions. One common method involves the use of a Grignard reagent, where fluorene is reacted with diphenylmethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce alcohols or hydrocarbons.
科学研究应用
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties
作用机制
The mechanism of action of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. Its unique structure allows it to participate in π-π stacking interactions, which are crucial for its function in materials science applications .
相似化合物的比较
Similar Compounds
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(diphenylaniline): This compound has similar structural features but includes dioctyl groups, which enhance its solubility and processability.
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone): This compound is structurally similar but contains hexyl groups and phenylmethanone moieties, which influence its electronic properties.
Uniqueness
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) is unique due to its specific substitution pattern and the presence of diphenylmethanol groups. These features contribute to its distinct electronic and optical properties, making it valuable for applications in organic electronics and materials science.
属性
分子式 |
C39H30O2 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC 名称 |
[7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl]-diphenylmethanol |
InChI |
InChI=1S/C39H30O2/c40-38(30-13-5-1-6-14-30,31-15-7-2-8-16-31)34-21-23-36-28(26-34)25-29-27-35(22-24-37(29)36)39(41,32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-24,26-27,40-41H,25H2 |
InChI 键 |
HDBSIJWITUYQKI-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C5=C1C=C(C=C5)C(C6=CC=CC=C6)(C7=CC=CC=C7)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)


![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)
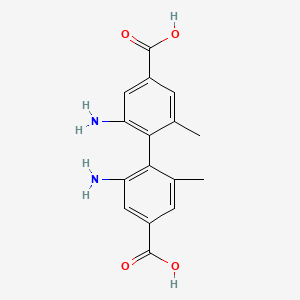
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
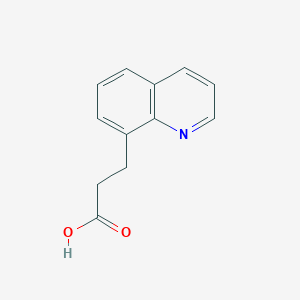
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
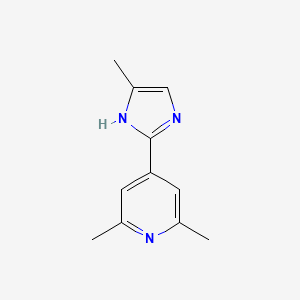
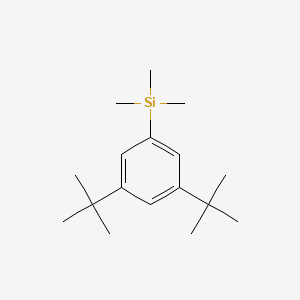
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
